molecular formula C20H17ClN2O3 B3139807 Ethyl 2-{4-[4-(4-chlorophenyl)-2-pyrimidinyl]phenoxy}acetate CAS No. 477856-69-2

Ethyl 2-{4-[4-(4-chlorophenyl)-2-pyrimidinyl]phenoxy}acetate

Cat. No.: B3139807
CAS No.: 477856-69-2
M. Wt: 368.8 g/mol
InChI Key: COZHMRXLUKAICX-UHFFFAOYSA-N
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Description

Ethyl 2-{4-[4-(4-chlorophenyl)-2-pyrimidinyl]phenoxy}acetate is a pyrimidine derivative characterized by a 4-chlorophenyl group at the 4-position of the pyrimidine ring and a phenoxyacetate ester moiety. This compound shares structural similarities with pharmacologically active pyrimidine-based molecules, which are often explored for anticancer, antiviral, or pesticidal activities .

Properties

IUPAC Name

ethyl 2-[4-[4-(4-chlorophenyl)pyrimidin-2-yl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-2-25-19(24)13-26-17-9-5-15(6-10-17)20-22-12-11-18(23-20)14-3-7-16(21)8-4-14/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZHMRXLUKAICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801183752
Record name Ethyl 2-[4-[4-(4-chlorophenyl)-2-pyrimidinyl]phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801183752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477856-69-2
Record name Ethyl 2-[4-[4-(4-chlorophenyl)-2-pyrimidinyl]phenoxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477856-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[4-[4-(4-chlorophenyl)-2-pyrimidinyl]phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801183752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{4-[4-(4-chlorophenyl)-2-pyrimidinyl]phenoxy}acetate typically involves the reaction of 4-chlorophenylpyrimidine with phenoxyacetic acid in the presence of a suitable esterification agent. One common method involves the use of ethyl chloroacetate and anhydrous potassium carbonate to achieve the phenoxy ester . The reaction is carried out in a solvent such as dichloromethane under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{4-[4-(4-chlorophenyl)-2-pyrimidinyl]phenoxy}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-{4-[4-(4-chlorophenyl)-2-pyrimidinyl]phenoxy}acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-{4-[4-(4-chlorophenyl)-2-pyrimidinyl]phenoxy}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s activity and physicochemical properties are influenced by substituents on the pyrimidine ring and the ester moiety. Below is a comparative analysis with key analogs:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents/R Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound : Ethyl 2-{4-[4-(4-chlorophenyl)-2-pyrimidinyl]phenoxy}acetate 4-(4-chlorophenyl)pyrimidinyl, phenoxyacetate Not explicitly provided* ~380 (estimated) Likely moderate lipophilicity (LogP ~5–6) due to chlorophenyl and aromatic groups.
Ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate Thioacetate instead of phenoxyacetate C₁₄H₁₃ClN₂O₂S 332.8 Higher reactivity due to sulfur; potential for nucleophilic interactions. Synthesized via reflux with K₂CO₃ in acetone .
Ethyl {[4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl]sulfanyl}acetate Difluoromethyl at pyrimidine 6-position C₁₅H₁₂ClF₂N₂O₂S 378.8 Enhanced metabolic stability due to fluorine’s electron-withdrawing effects .
Ethyl 2-{[6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl]sulfanyl}acetate Bis-sulfanyl groups, phenyl at pyrimidine 2-position C₂₁H₁₈ClN₃O₂S₂ 467.0 Increased hydrophobicity (LogP >6); potential pesticidal activity .
Ethyl 2-(4-chlorophenoxy)acetoacetate Acetoacetate ester, no pyrimidine C₁₂H₁₃ClO₄ 256.7 Lower molecular weight; keto-enol tautomerism may influence solubility .

Pharmacokinetic and Physicochemical Comparisons

  • Lipophilicity: The target compound’s LogP is estimated to be ~5–6, comparable to analogs like Ethyl {[4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl]sulfanyl}acetate (LogP ~5.5) . Chlorophenyl and pyrimidine groups contribute to higher lipophilicity than simpler esters (e.g., Ethyl 2-(4-chlorophenoxy)acetoacetate, LogP ~3.5 ).
  • Metabolic Stability: Fluorinated analogs (e.g., difluoromethyl derivatives) exhibit enhanced resistance to oxidative metabolism compared to non-fluorinated compounds .
  • Synthetic Accessibility: Thioacetate derivatives (e.g., Ethyl 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetate) are synthesized under mild conditions, while phenoxyacetate esters may require additional protection/deprotection steps .

Biological Activity

Overview

Ethyl 2-{4-[4-(4-chlorophenyl)-2-pyrimidinyl]phenoxy}acetate is a synthetic compound with the molecular formula C20H17ClN2O3. It features a unique structure that includes a chlorophenyl group, a pyrimidinyl group, and a phenoxyacetate moiety. This compound has gained attention for its potential biological activities, particularly in medicinal chemistry.

  • Molecular Weight : 364.81 g/mol
  • CAS Number : 477856-69-2
  • Synthesis : Typically synthesized through the reaction of 4-chlorophenylpyrimidine with phenoxyacetic acid, often using ethyl chloroacetate and anhydrous potassium carbonate as reagents .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that it may inhibit certain enzymes linked to inflammatory processes, indicating potential anti-inflammatory effects. However, comprehensive studies on its exact molecular targets are still ongoing.

Anti-inflammatory Activity

Research has indicated that compounds similar to this compound may exhibit significant anti-inflammatory properties. For example, related derivatives have shown the capability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses.

Anticancer Potential

Early investigations into the anticancer properties of this compound have shown promise. Studies have suggested that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The structural components of the compound could facilitate interactions with cancer-related molecular targets, although further research is necessary to confirm these effects.

Case Study 1: In Vivo Studies

A study conducted on rat models demonstrated that derivatives of this compound exhibited significant reductions in serum cholesterol and triglyceride levels. At a dosage of 0.05%, one derivative reduced cholesterol by approximately 23% and triglycerides by 35% in normal rats, indicating potential hypolipidemic effects .

Case Study 2: Enzyme Inhibition

Another study focused on the compound's ability to inhibit platelet aggregation in vitro. The results indicated that it normalized hyperaggregability in hyperlipidemic plasma, suggesting possible therapeutic applications in cardiovascular diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAnti-inflammatory, Anticancer
Phenoxyacetic Acid DerivativesVariesAnti-inflammatory
Chlorophenyl Pyrimidine DerivativesVariesAnticancer

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological properties compared to other phenoxyacetic acid derivatives and chlorophenyl pyrimidine compounds.

Q & A

Q. What are the established synthetic routes for Ethyl 2-{4-[4-(4-chlorophenyl)-2-pyrimidinyl]phenoxy}acetate, and how are key reaction conditions optimized?

The compound is synthesized via nucleophilic substitution or coupling reactions. A common method involves refluxing 4-(4-chlorophenyl)pyrimidine-2-thiol with ethyl chloroacetate in acetone using potassium carbonate as a base (12–24 hours, ~70% yield) . Optimization includes:

  • Catalyst selection : K₂CO₃ ensures efficient deprotonation of the thiol group.
  • Solvent choice : Polar aprotic solvents (e.g., acetone) enhance reaction kinetics.
  • Purity control : Thin-layer chromatography (TLC) monitors reaction progress, followed by aqueous workup to remove unreacted starting materials .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR verifies aromatic proton environments (e.g., pyrimidinyl and chlorophenyl groups) and ester linkages .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₂₀H₁₇ClN₂O₃, expected [M+H]⁺: 381.1004) .
  • HPLC : Reverse-phase chromatography assesses purity (>95% required for pharmacological studies) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations improve reaction design and yield optimization?

Tools like density functional theory (DFT) predict transition states and intermediates, identifying energy barriers in key steps (e.g., thiol-ester coupling). For example:

  • Reaction path searches : Quantum mechanics/molecular mechanics (QM/MM) simulations map potential energy surfaces to optimize solvent and temperature conditions .
  • Machine learning : Training models on experimental datasets (e.g., reaction time, yield) accelerates condition screening .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., antiproliferative assays) may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability tests) .
  • Metabolic stability : Evaluate cytochrome P450 interactions using liver microsomes to account for metabolic degradation differences .
  • Structural analogs : Compare activity of derivatives (e.g., replacing the chlorophenyl group with fluorophenyl) to isolate pharmacophore contributions .

Q. How can the compound’s potential as a kinase inhibitor be systematically evaluated?

  • In vitro kinase profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Molecular docking : Simulate binding modes to ATP-binding pockets (e.g., PyMOL, AutoDock) to prioritize targets .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., ester-to-amide modifications) to correlate substituents with inhibitory potency .

Methodological Considerations

Q. What are the best practices for scaling up synthesis while maintaining yield and purity?

  • Batch vs. flow chemistry : Continuous flow systems reduce side reactions (e.g., hydrolysis of the ester group) at larger scales .
  • Purification : Use flash chromatography with gradients (e.g., hexane/ethyl acetate) to separate byproducts .

Q. How is the compound’s stability under varying storage conditions assessed?

  • Forced degradation studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks, monitoring degradation via HPLC .
  • Degradation products : Identify via LC-MS (e.g., hydrolysis to acetic acid derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-{4-[4-(4-chlorophenyl)-2-pyrimidinyl]phenoxy}acetate
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Ethyl 2-{4-[4-(4-chlorophenyl)-2-pyrimidinyl]phenoxy}acetate

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